Dexbrompheniramine maleate

説明

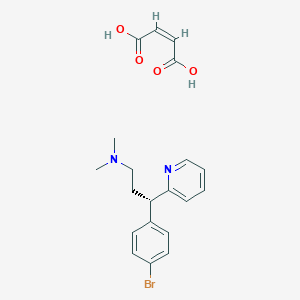

Structure

3D Structure of Parent

特性

IUPAC Name |

(3S)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGKFVAASLQVBO-DASCVMRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC[C@@H](C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047818 | |

| Record name | Dexbrompheniramine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2391-03-9 | |

| Record name | (+)-Brompheniramine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2391-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexbrompheniramine maleate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexbrompheniramine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXBROMPHENIRAMINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPA9UT29BS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of Dexbrompheniramine Maleate

For Researchers, Scientists, and Drug Development Professionals

Published: December 16, 2025

Abstract

Dexbrompheniramine maleate is a first-generation antihistamine of the alkylamine class, utilized for the symptomatic relief of allergic conditions.[1][2] As the pharmacologically active dextrorotatory (S)-(+)-enantiomer of brompheniramine, its therapeutic effects are primarily mediated through the competitive antagonism of histamine H1 receptors.[1][2] This technical guide provides a comprehensive analysis of its mechanism of action, encompassing its pharmacodynamics at the molecular level, associated signaling pathways, and key pharmacokinetic parameters. Detailed experimental protocols for assessing receptor binding are also presented to facilitate further research and development.

Pharmacodynamics: Molecular Interactions and Signaling

The primary mechanism of action for dexbrompheniramine is its activity as a potent and selective antagonist or, more accurately, an inverse agonist at the histamine H1 receptor.[1][3] This action prevents the endogenous ligand, histamine, from binding to and activating the receptor, thereby mitigating the cascade of inflammatory responses associated with allergic reactions.[1][4]

Histamine H1 Receptor Antagonism

Dexbrompheniramine competitively binds to H1 receptors on effector cells located in the respiratory tract, gastrointestinal tract, and blood vessels.[1] By occupying these receptor sites, it blocks histamine-induced effects such as vasodilation, increased capillary permeability, and smooth muscle contraction.[1][5] This blockade provides temporary relief from the symptoms of allergic rhinitis and urticaria, including sneezing, rhinorrhea, pruritus, and watery eyes.[2][3]

H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Upon activation by an agonist like histamine, the receptor initiates a downstream signaling cascade. Dexbrompheniramine, by acting as an antagonist, inhibits this pathway at its origin.

The signaling pathway proceeds as follows:

-

Agonist Binding & Gq Activation: Histamine binds to the H1 receptor, inducing a conformational change that activates the associated Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gq protein stimulates phospholipase C.

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6] DAG, in conjunction with Ca2+, activates Protein Kinase C (PKC). This cascade ultimately leads to the physiological responses of an allergic reaction.[6]

Dexbrompheniramine blocks the initial agonist binding step, preventing the activation of this entire cascade.

Secondary Pharmacodynamics: Anticholinergic and CNS Effects

As a first-generation antihistamine, dexbrompheniramine readily crosses the blood-brain barrier, leading to significant central nervous system (CNS) effects, most notably sedation.[7] It also exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors.[3][8] This activity is responsible for side effects such as dry mouth, blurred vision, and urinary retention.[9]

Quantitative Receptor Binding Data

| Compound | Receptor | Ligand | Assay Type | Ki / Kd (nM) | Source |

| Dexchlorpheniramine | Histamine H1 | [³H]-mepyramine | Radioligand Binding | 2.67 - 4.81 (Ki) | [7] |

| Dexchlorpheniramine | Histamine H1 | Not Specified | Radioligand Binding | 15 (Kd) | [7] |

| Dexchlorpheniramine | Muscarinic Acetylcholine | Not Specified | Radioligand Binding | 1,300 (Kd) | [7] |

| Brompheniramine | Muscarinic (m1-m5) | [³H]QNB | Radioligand Binding | No subtype selectivity |

Note: Dexchlorpheniramine differs from dexbrompheniramine only by the substitution of a chlorine atom for a bromine atom. The data strongly suggest a high affinity and selectivity for the H1 receptor over muscarinic receptors.

Pharmacokinetics: ADME Profile

The clinical efficacy and dosing regimen of this compound are governed by its pharmacokinetic properties.

| Parameter | Value | Description | Source |

| Absorption | Well absorbed | Readily absorbed from the gastrointestinal tract following oral administration. | [3] |

| Onset of Action | ~3-9 hours | Time to maximal antihistamine effect for the racemic mixture, brompheniramine. | |

| Peak Plasma Conc. (Tmax) | ~2-5 hours | Time to reach maximum plasma concentration for the racemic mixture, brompheniramine. | |

| Metabolism | Hepatic | Metabolized in the liver, primarily via the cytochrome P-450 system. | [3] |

| Biological Half-Life (t½) | ~25 hours | The elimination half-life of dexbrompheniramine. | [3][8] |

| Excretion | Renal | Metabolites and unchanged drug are excreted primarily in the urine. |

Experimental Protocols: Receptor Binding Assay

Determining the binding affinity (Ki or Kd) of a compound like dexbrompheniramine is crucial for its pharmacological characterization. A competitive radioligand binding assay is a standard method for this purpose.

In Vitro Histamine H1 Receptor Binding Assay Protocol

This protocol outlines a widely used method for determining the binding affinity of test compounds to the histamine H1 receptor using [³H]mepyramine as the radioligand.[4]

3.1.1. Materials and Reagents

-

Membrane Source: Homogenates from cells (e.g., HEK293) or tissues (e.g., guinea pig cerebellum) expressing the histamine H1 receptor.[4]

-

Radioligand: [³H]mepyramine (Specific Activity: ~20-30 Ci/mmol).[4]

-

Test Compound: this compound.

-

Non-specific Binding Ligand: Mianserin (10 µM) or another unlabeled H1 antagonist.[4]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[4]

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[4]

-

Equipment: Glass fiber filters, 96-well plates, cell harvester, scintillation counter.[4]

3.1.2. Membrane Preparation

-

Homogenize cells or tissue in ice-cold assay buffer.

-

Perform a low-speed centrifugation (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris.[4]

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.[4]

-

Resuspend the membrane pellet in fresh assay buffer.

-

Determine the protein concentration using a standard assay (e.g., BCA or Bradford).[4]

-

Store membrane aliquots at -80°C.[4]

3.1.3. Assay Procedure

-

Prepare serial dilutions of the test compound (dexbrompheniramine).

-

In a 96-well plate, set up the following incubation mixtures in triplicate:

-

Total Binding: Membranes + [³H]mepyramine (at a concentration near its Kd, e.g., 1-5 nM) + assay buffer.[4]

-

Non-specific Binding: Membranes + [³H]mepyramine + high concentration of non-labeled antagonist (e.g., 10 µM mianserin).[4]

-

Competition Binding: Membranes + [³H]mepyramine + varying concentrations of dexbrompheniramine.[4]

-

-

Incubate the plate at room temperature (25°C) for 60-240 minutes to reach equilibrium.[4]

3.1.4. Separation and Counting

-

Rapidly terminate the incubation by filtering the samples through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

3.1.5. Data Analysis

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Structure-Activity Relationship and Clinical Effects

The chemical structure and properties of dexbrompheniramine directly correlate with its clinical profile, including both therapeutic effects and side effects.

Conclusion

This compound functions as a classic first-generation antihistamine, exerting its primary therapeutic effects through competitive antagonism of the histamine H1 receptor and subsequent inhibition of the Gq/PLC/IP3 signaling pathway. Its chemical properties facilitate passage across the blood-brain barrier and interaction with muscarinic receptors, which accounts for its characteristic sedative and anticholinergic side effect profile. A thorough understanding of its molecular interactions, signaling blockade, and pharmacokinetic profile is essential for its appropriate clinical application and for the development of future generations of antihistaminic agents.

References

- 1. reference.medscape.com [reference.medscape.com]

- 2. Dexbrompheniramine | C16H19BrN2 | CID 16960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (+)-Brompheniramine Maleate | C20H23BrN2O4 | CID 6433334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Chlorphenamine - Wikipedia [en.wikipedia.org]

- 6. Dexbrompheniramine - Wikipedia [en.wikipedia.org]

- 7. KEGG DRUG: this compound [kegg.jp]

- 8. Affinities of brompheniramine, chlorpheniramine, and terfenadine at the five human muscarinic cholinergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

A Deep Dive into the Stereochemistry of Dexbrompheniramine vs. Brompheniramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stereochemistry is a critical determinant of pharmacological activity, profoundly influencing the efficacy and safety profiles of chiral drugs. This technical guide provides an in-depth examination of the stereochemical differences between brompheniramine, a racemic antihistamine, and its single enantiomer, dexbrompheniramine. We will explore the disparity in their pharmacological activity, supported by quantitative data, detailed experimental protocols for their differentiation and analysis, and visualizations of the underlying molecular and cellular mechanisms. This document serves as a comprehensive resource for professionals in pharmacology and medicinal chemistry, underscoring the importance of chiral purity in drug design and development.

Introduction to Brompheniramine and Chirality

Brompheniramine is a first-generation antihistamine of the alkylamine class, utilized for decades to treat symptoms of the common cold and allergic rhinitis, such as sneezing, rhinorrhea, and itchy, watery eyes.[1] It is commercially available as brompheniramine maleate, a racemic mixture containing equal parts of two stereoisomers.[1] Stereoisomers are molecules that have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. The specific type of stereoisomerism exhibited by brompheniramine is enantiomerism, where the two isomers are non-superimposable mirror images of each other.

The pharmacological significance of enantiomers cannot be overstated; they can exhibit markedly different interactions with chiral biological systems, such as receptors and enzymes.[2][3] This often results in one enantiomer (the eutomer) possessing the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects. Dexbrompheniramine is the dextrorotatory or (S)-(+)-enantiomer of brompheniramine and is recognized as the pharmacologically active component.[4][5][6] This guide will dissect the chemical and pharmacological distinctions that arise from this fundamental difference in three-dimensional structure.

The Stereochemistry of Brompheniramine

Brompheniramine possesses a single chiral center at the carbon atom bonded to the 4-bromophenyl group, the pyridine ring, and the dimethylaminopropyl side chain. This asymmetry gives rise to two distinct enantiomers:

-

(S)-(+)-brompheniramine: Also known as dexbrompheniramine .[4][7]

-

(R)-(-)-brompheniramine: The corresponding levorotatory enantiomer, which we will refer to as levobrompheniramine.

Brompheniramine, as a racemate, is a 1:1 mixture of these two enantiomers. The physical and chemical properties of enantiomers are identical, except for their interaction with plane-polarized light and other chiral molecules.

Figure 1. Relationship between Racemic Brompheniramine and its Enantiomers.

Comparative Pharmacology and Mechanism of Action

The primary therapeutic action of dexbrompheniramine is the competitive antagonism of histamine H1 receptors.[4][8] As an inverse agonist, it binds to the H1 receptor and stabilizes its inactive conformation, thereby preventing the signaling cascade initiated by histamine. This blockade mitigates the classic symptoms of an allergic response, such as increased vascular permeability, vasodilation, and smooth muscle contraction.[8]

Differential Receptor Affinity

Studies on chlorpheniramine enantiomers demonstrate that dexchlorpheniramine, the (S)-enantiomer, binds to the human H1 receptor with an affinity approximately 80-100 times greater than its (R)-enantiomer.[5] This substantial difference in affinity is the molecular basis for dexbrompheniramine being the pharmacologically active agent.

| Compound | Enantiomer | Receptor Affinity (Ki) for Human H1 Receptor |

| Chlorpheniramine | (S)-dexchlorpheniramine | 2.67 - 4.81 nM |

| (R)-levochlorpheniramine | 211 - 361 nM | |

| Table 1: Comparative Receptor Binding Affinities for Chlorpheniramine Enantiomers. This data is presented as a close analog for brompheniramine due to the lack of specific data for the latter in the reviewed literature. Data sourced from a study on human cloned H1 receptors.[5] |

In addition to its primary antihistaminic activity, brompheniramine also exhibits anticholinergic (antimuscarinic) effects, which contribute to side effects like dry mouth and sedation.[1] However, its affinity for muscarinic receptors is considerably lower than for the H1 receptor.[5]

Histamine H1 Receptor Signaling Pathway

Histamine binding to the H1 receptor, a G protein-coupled receptor (GPCR), activates the Gq/11 protein.[9] This initiates a signaling cascade involving the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to the physiological effects of histamine.[10] Dexbrompheniramine acts by competitively blocking histamine from binding to the receptor, thereby inhibiting this entire pathway.

Figure 2. H1 Receptor Signaling and Dexbrompheniramine Inhibition.

Comparative Pharmacokinetics

The pharmacokinetic profiles of racemic brompheniramine and dexbrompheniramine show similarities, particularly in their long elimination half-lives. This property allows for less frequent dosing.

| Parameter | Racemic Brompheniramine | Dexbrompheniramine |

| Peak Plasma Concentration (Tmax) | 2 - 5 hours | Not specified |

| Elimination Half-life (t½) | 11.8 - 34.7 hours (mean ~25 hrs) | ~ 22 hours |

| Table 2: Pharmacokinetic Parameters. Data compiled from multiple sources.[11][12] |

While comprehensive data comparing all pharmacokinetic parameters of the individual enantiomers is limited, the similar half-lives suggest that the primary advantage of using dexbrompheniramine is not pharmacokinetic but pharmacodynamic—delivering only the active moiety and avoiding unnecessary exposure to the less active distomer.

Experimental Protocols

Chiral Separation of Brompheniramine Enantiomers

The separation and quantification of enantiomers are essential for both quality control and pharmacological studies. High-performance liquid chromatography (HPLC) on a chiral stationary phase is a common and effective method.

Objective: To separate and quantify the (S)-(+) and (R)-(-) enantiomers of brompheniramine from a racemic mixture.

Methodology: Chiral HPLC (Adapted from a similar protocol for chlorpheniramine[8])

-

Instrumentation:

-

HPLC system with a pump, autosampler, and photodiode array (PDA) detector.

-

Chiral Stationary Phase (CSP) Column: A column such as Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) is effective for this class of compounds.

-

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of a mixture of n-hexane, isopropanol (IPA), and diethylamine (DEA). A typical ratio is 97.5:2.5:0.025 (v/v/v).

-

Filter and degas the mobile phase prior to use to prevent pump and column issues.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.2 mL/min (isocratic).

-

Column Temperature: 25°C.

-

Detection Wavelength: 258 nm.

-

Injection Volume: 20 µL.

-

-

Sample Preparation:

-

Accurately weigh and dissolve racemic brompheniramine maleate standard in the mobile phase to create a stock solution.

-

Prepare a series of dilutions for a calibration curve.

-

For formulated products (e.g., syrups), perform a liquid-liquid extraction using a non-polar solvent mixture (e.g., n-Hexane-dichloromethane) to isolate the active ingredient from excipients.

-

-

Analysis:

-

Inject the standards and samples.

-

The two enantiomers will exhibit different retention times due to their differential interaction with the chiral stationary phase, allowing for their separation and quantification. The elution order depends on the specific column and mobile phase used.

-

Figure 3. Experimental Workflow for Chiral HPLC Separation.

H1 Receptor Binding Assay

This assay determines the binding affinity (Ki) of a compound for the H1 receptor through competitive displacement of a radiolabeled ligand.

Objective: To determine the Ki of dexbrompheniramine and levobrompheniramine for the human H1 receptor.

Methodology: Competitive Radioligand Binding Assay [9][13]

-

Materials:

-

Membrane Preparation: Cell membranes from HEK293 or CHO cells stably transfected to express the human H1 receptor.

-

Radioligand: [³H]-mepyramine or [³H]-pyrilamine (a known H1 antagonist with high affinity).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compounds: Dexbrompheniramine and levobrompheniramine at a range of concentrations.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled H1 antagonist like mianserin.

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-mepyramine (near its dissociation constant, Kd), and the assay buffer.

-

For total binding wells, add only buffer.

-

For non-specific binding wells, add the high concentration of mianserin.

-

For competition binding wells, add varying concentrations of the test compounds (dexbrompheniramine or levobrompheniramine).

-

Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Place the filters into scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding DPM from the total binding DPM.

-

Plot the percentage of specific binding against the log concentration of the competitor test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Clinical Significance and Conclusion

The distinction between brompheniramine and dexbrompheniramine is a classic example of the importance of stereochemistry in pharmacology. The development and use of single-enantiomer drugs, or "chiral switches," is driven by the goal of optimizing therapy by administering only the active, therapeutic agent.[11]

Advantages of Dexbrompheniramine (Single Enantiomer):

-

Targeted Activity: Delivers the eutomer responsible for H1 receptor antagonism, providing a more specific pharmacological effect.

-

Reduced Metabolic Burden: Avoids the administration of the less active distomer (levobrompheniramine), which the body must still metabolize and excrete, potentially reducing the risk of off-target effects or drug-drug interactions.

-

Potential for Improved Safety Profile: While brompheniramine is generally considered safe, isolating the active enantiomer aligns with modern pharmaceutical principles of minimizing patient exposure to unnecessary chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Pharmacology of Antihistamines | Semantic Scholar [semanticscholar.org]

- 5. Chlorphenamine - Wikipedia [en.wikipedia.org]

- 6. Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dexbrompheniramine | C16H19BrN2 | CID 16960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. SMPDB [smpdb.ca]

- 11. Chiral Switch Drugs for Asthma and Allergies: True Benefit or Marketing Hype - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical pharmacokinetics of H1-receptor antagonists (the antihistamines) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Target Residence Time of Antihistamines Determines Their Antagonism of the G Protein-Coupled Histamine H1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Structural Elucidation of Dexbrompheniramine Maleate

Abstract: This whitepaper provides an in-depth technical overview of the chemical synthesis and comprehensive structural analysis of dexbrompheniramine maleate, a potent H1 histamine receptor antagonist. The document details a stereospecific synthesis route involving the resolution of a racemic mixture, followed by the formation of the maleate salt. Furthermore, it outlines the analytical methodologies crucial for the structural elucidation and quality control of the final active pharmaceutical ingredient (API). This guide is intended for researchers, chemists, and professionals in the field of drug development and pharmaceutical sciences, offering detailed experimental protocols, tabulated data, and process visualizations.

Introduction

Dexbrompheniramine, the pharmacologically active dextrorotatory (S)-enantiomer of brompheniramine, is a first-generation antihistamine of the alkylamine class.[1][2] It functions as a competitive antagonist at the histamine H1 receptor, providing symptomatic relief for allergic conditions such as rhinitis and urticaria by blocking the effects of endogenous histamine.[3][4] The synthesis of the specific enantiomer is critical, as the dextro-isomer is significantly more potent than its levo-counterpart.[5] This document presents a detailed methodology for its synthesis and the analytical techniques employed for its complete structural characterization.

Synthesis of this compound

The synthesis of optically pure this compound is achieved through a multi-step process that begins with the resolution of racemic brompheniramine. A resolving agent is used to form diastereomeric salts, which can be separated, followed by the liberation of the desired enantiomeric base and its subsequent conversion to the maleate salt.[5]

Synthesis Workflow

The overall process involves three main stages: formation and separation of a diastereomeric salt, liberation of the free dexbrompheniramine base, and the final formation of the maleate salt.

Experimental Protocol: Synthesis

This protocol is adapted from the process described by Tawar (2017).[5]

Step 1: Resolution of Racemic Brompheniramine

-

React racemic brompheniramine base with (+)-4-nitro tartranilic acid (PNTA) as the resolving agent in a methanol solvent system.

-

Reflux the mixture for several hours to facilitate the formation of the diastereomeric PNTA salt.

-

Cool the mixture to 58-60°C and filter the precipitated solid. The solid is the PNTA salt of D-Brompheniramine.

Step 2: Liberation of Dexbrompheniramine Free Base

-

Treat the collected PNTA salt with concentrated hydrochloric acid in demineralized water.

-

Stir the mixture for approximately 4 hours at room temperature to hydrolyze the salt.

-

Filter the precipitated solid to recover the PNTA resolving agent, which can be recycled.

-

Basify the aqueous filtrate to a pH of 9.0-9.5 using a 50% caustic solution.

-

Extract the liberated dexbrompheniramine base from the aqueous layer using a suitable organic solvent such as o-xylene or ethyl acetate.

-

Distill the organic solvent under vacuum (below 50°C) to isolate the dexbrompheniramine base.

Step 3: Formation of this compound

-

Dissolve maleic acid (1 equivalent) in ethyl acetate and heat the mixture to 50-55°C until a clear solution is obtained.

-

Separately, dissolve the dexbrompheniramine base obtained from Step 2 in ethyl acetate.

-

Add the base solution to the maleic acid solution and maintain the temperature at 40-45°C for 2 hours with stirring.

-

Cool the reaction mass to room temperature, then chill to 5-10°C, and maintain for 1.5 hours to allow for precipitation.

-

Filter the precipitated solid and wash it with chilled ethyl acetate to yield crude this compound.

Step 4: Purification

-

Leach the wet, crude product with ethyl acetate at 0°C for 1 hour.

-

Filter the solid to obtain pure this compound.

-

Dry the final product under vacuum at 60-65°C.

Structural Elucidation

A combination of spectroscopic and chromatographic techniques is required to unambiguously confirm the identity, structure, purity, and stereochemistry of the synthesized this compound.

Elucidation Workflow

The analytical workflow integrates multiple techniques to provide orthogonal data, ensuring a comprehensive characterization of the molecule.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₉BrN₂ · C₄H₄O₄ | [6] |

| Molecular Weight | 435.31 g/mol | [6] |

| Appearance | White crystalline powder | |

| Melting Point | ~112.4 °C | [5] |

| Specific Rotation [α] | +35.0° to +38.5° (c=50 mg/mL in DMF) | [7] |

Spectroscopic and Chromatographic Data

NMR spectroscopy is essential for confirming the carbon-hydrogen framework of the molecule. While specific data for dexbrompheniramine is not publicly available, the expected chemical shifts can be inferred from its structure and data from close analogs like dexchlorpheniramine maleate.[8]

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic-H (Pyridyl) | 8.5-7.2 | 160-120 |

| Aromatic-H (Bromophenyl) | 7.5-7.1 | 145-120 |

| Maleate (=CH) | ~6.2 (singlet) | ~135 |

| Benzylic-H (CH) | ~4.2 (triplet) | ~50 |

| Aliphatic-H (-CH₂CH₂N-) | 3.2-2.5 | 55-35 |

| Dimethyl-H (-N(CH₃)₂) | ~2.2 (singlet) | ~45 |

| Maleate (-COOH) | N/A | ~170 |

IR spectroscopy is used to identify the key functional groups present in the molecule. The USP specifies IR absorption as a primary identification test.[7][9]

| Wavenumber (cm⁻¹) | Assignment |

| 3000-2850 | C-H stretch (aliphatic) |

| ~2700-2400 | N-H stretch (tertiary amine salt) |

| ~1700 | C=O stretch (carboxylic acid from maleate) |

| 1600-1450 | C=C stretch (aromatic rings) |

| ~1350 | C-N stretch (amine) |

| ~1200 | C-O stretch (carboxylic acid) |

| ~1010 | C-Br stretch (aryl bromide) |

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

| Parameter | Value | Reference |

| Ionization Mode | Electrospray (ESI), Positive | [1] |

| Precursor Ion [M+H]⁺ (Dexbrompheniramine base) | m/z 319.0805 | [1] |

| Key Fragment Ions (MS/MS) | m/z 247.0, 167.1, 160.0 | [1] |

HPLC is the primary method for determining purity and assaying the drug substance. The USP provides a standardized method.[9]

| Parameter | Specification |

| Mode | Liquid Chromatography |

| Detector | UV at 225 nm |

| Column | 4.6-mm × 25-cm; 5-µm packing L1 (C18) |

| Column Temperature | 30°C |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Mobile Phase | Gradient elution with Solution A (pH 3.0 potassium phosphate buffer) and Solution B (Acetonitrile) |

| Relative Retention Times | Maleic acid: ~0.18, Dexbrompheniramine: 1.0 |

Mechanism of Action: H1 Receptor Antagonism

Dexbrompheniramine exerts its therapeutic effect by acting as an inverse agonist at the H1 histamine receptor. In an allergic response, histamine binds to H1 receptors on effector cells, triggering symptoms like vasodilation, increased capillary permeability, and smooth muscle contraction.[1][13] Dexbrompheniramine competitively blocks this binding, stabilizing the inactive conformation of the receptor and preventing the downstream signaling cascade that leads to allergic symptoms.[3]

Conclusion

The successful synthesis of this compound hinges on an effective chiral resolution process to isolate the desired (S)-enantiomer. The subsequent structural elucidation requires a multi-faceted analytical approach. The combination of NMR, MS, and IR spectroscopy confirms the molecular structure and functional groups, while chiral-specific methods like polarimetry and X-ray crystallography verify the absolute stereochemistry. Finally, chromatographic techniques such as HPLC are indispensable for establishing the purity and potency of the final API. The protocols and data presented in this guide provide a comprehensive framework for the production and characterization of high-purity this compound for pharmaceutical applications.

References

- 1. Dexbrompheniramine | C16H19BrN2 | CID 16960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Brompheniramine - Wikipedia [en.wikipedia.org]

- 3. (+)-Brompheniramine Maleate | C20H23BrN2O4 | CID 6433334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. worldwidejournals.com [worldwidejournals.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. ftp.uspbpep.com [ftp.uspbpep.com]

- 8. Dexchlorpheniramine Maleate(2438-32-6) 1H NMR [m.chemicalbook.com]

- 9. trungtamthuoc.com [trungtamthuoc.com]

- 10. researchgate.net [researchgate.net]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. X-Ray Crystallography in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 13. (+-)-Brompheniramine maleate | C20H23BrN2O4 | CID 5281067 - PubChem [pubchem.ncbi.nlm.nih.gov]

Dexbrompheniramine Maleate: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Dexbrompheniramine maleate is a first-generation antihistamine, specifically the dextrorotatory enantiomer of brompheniramine, which is recognized for its therapeutic efficacy in the symptomatic relief of allergic conditions.[1][2] As an alkylamine derivative, it possesses anticholinergic and sedative properties.[3][4][5] This technical guide provides a comprehensive overview of its chemical and physical properties, mechanism of action, established experimental protocols, and pharmacokinetic profile to support advanced research and drug development endeavors.

Chemical and Physical Properties

This compound is a synthetic compound valued for its histamine H1-receptor antagonism.[1][3][5] A detailed summary of its key physicochemical properties is presented below.

Table 1: Chemical and Physical Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₃BrN₂O₄ | [1][3][6] |

| Molecular Weight | 435.31 g/mol | [3][6][7] |

| IUPAC Name | (3S)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(Z)-but-2-enedioic acid | [6] |

| CAS Number | 2391-03-9 | [3][7] |

| Appearance | White to Off-White Solid/Crystalline Powder | [7] |

| Melting Point | 113-115 °C / 132-134 °C | [4][7] |

| Solubility | Methanol (Slightly), Water (Slightly) | [7] |

| pKa | Not explicitly found in search results. | |

| Specific Rotation | +35.0° to +38.5° (50 mg/mL in dimethylformamide) | [5] |

Mechanism of Action: Histamine H1-Receptor Antagonism

Dexbrompheniramine functions as a competitive antagonist at the histamine H1-receptor.[3][4][5][8] In an allergic response, histamine is released from mast cells and basophils, binding to H1-receptors on effector cells. This interaction triggers a cascade of events leading to allergic symptoms such as vasodilation, increased capillary permeability, and smooth muscle contraction.[3][4][5] Dexbrompheniramine effectively blocks this pathway by occupying the H1-receptor sites, thereby preventing histamine from exerting its effects.[3][4][5][8]

Caption: Signaling pathway of histamine and the antagonistic action of this compound.

Experimental Protocols

Standardized analytical methods are crucial for the quality control and characterization of this compound. The following protocols are based on established pharmacopeial methods.

Identification by Infrared Spectroscopy

Objective: To confirm the identity of a this compound sample by comparing its infrared (IR) spectrum to that of a reference standard. The IR spectrum provides a unique molecular fingerprint.

Methodology:

-

Sample Preparation: A small amount of the powdered this compound sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded over a spectral range of 220–3200 cm⁻¹ using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Spectral Comparison: The resulting spectrum from the sample is overlaid with the spectrum of a known this compound reference standard.

-

Confirmation: The identity is confirmed if the principal absorption bands in the sample spectrum correspond in position and relative intensity to those in the spectrum of the reference standard.

Caption: Experimental workflow for the identification of this compound using IR spectroscopy.

Assay by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately quantify the amount of this compound in a sample. This method is also suitable for assessing purity and detecting related substances.

Methodology (based on USP Monograph):

-

Chromatographic System:

-

Column: C18, 5 µm packing.

-

Mobile Phase: A gradient mixture of a phosphate buffer (pH 3.0) and acetonitrile.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV spectrophotometry at 261 nm.[5]

-

-

Standard Solution Preparation: A solution of USP this compound Reference Standard is prepared in the diluent (a mixture of acetonitrile and the phosphate buffer) to a known concentration (e.g., 0.5 mg/mL).[3]

-

Sample Solution Preparation: The sample containing this compound is dissolved in the diluent to achieve a similar target concentration as the standard solution.[3]

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Record the chromatograms and measure the peak areas corresponding to dexbrompheniramine.

-

The quantity of this compound in the sample is calculated by comparing the peak area of the sample to that of the standard.

-

Caption: Workflow for the HPLC assay of this compound.

Pharmacokinetic and Pharmacodynamic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental for drug development.

Table 2: Pharmacokinetic Parameters

| Parameter | Value/Description | Reference |

| Absorption | Well absorbed following oral administration. | [4] |

| Time to Peak Concentration (Tmax) | 2 to 5 hours for the racemic mixture, brompheniramine. | [4] |

| Elimination Half-Life | Approximately 25 hours. | [1][4] |

| Metabolism | Hepatic, via the cytochrome P-450 system. | [4] |

| Excretion | Primarily renal. | [9] |

Pharmacodynamics: The antihistaminic effects of brompheniramine, the racemic mixture, become maximal within 3 to 9 hours after oral administration.[4] Significant suppression of wheal and flare responses to histamine has been observed, demonstrating its efficacy in mitigating allergic reactions.[10] Due to its ability to cross the blood-brain barrier, sedation is a common side effect.

References

- 1. Dexbrompheniramine - Wikipedia [en.wikipedia.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. trungtamthuoc.com [trungtamthuoc.com]

- 4. Dexbrompheniramine | C16H19BrN2 | CID 16960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ftp.uspbpep.com [ftp.uspbpep.com]

- 6. (+)-Brompheniramine Maleate | C20H23BrN2O4 | CID 6433334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 2391-03-9 [amp.chemicalbook.com]

- 8. ptfarm.pl [ptfarm.pl]

- 9. SMPDB [smpdb.ca]

- 10. The pharmacokinetics and antihistaminic effects of brompheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro H1 Receptor Binding Affinity of Dexbrompheniramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro histamine H1 receptor binding affinity of dexbrompheniramine. It is designed to be a comprehensive resource, incorporating detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and workflows.

Introduction

Dexbrompheniramine is a first-generation alkylamine antihistamine, renowned for its efficacy in alleviating symptoms associated with allergic reactions. Its therapeutic action is primarily mediated through competitive antagonism of the histamine H1 receptor. Understanding the specific binding affinity of dexbrompheniramine to the H1 receptor is crucial for elucidating its pharmacological profile and for the development of novel antihistaminic agents with improved selectivity and reduced off-target effects. This document outlines the methodologies used to quantify this interaction and presents the relevant signaling pathways.

Quantitative Data: H1 Receptor Binding Affinities

| Antihistamine | Chemical Class | H1 Receptor Ki (nM) |

| Doxepin | Tricyclic | 0.06 |

| Mepyramine | Ethylenediamine | 0.28 |

| Diphenhydramine | Ethanolamine | 1.1 |

| Clemastine | Ethanolamine | 1.3 |

| Promethazine | Phenothiazine | 2.2 |

| Triprolidine | Alkylamine | 2.6 |

| Chlorpheniramine | Alkylamine | 3.2 |

| Cyproheptadine | Piperidine | 3.8 |

| Hydroxyzine | Piperazine | 21 |

Note: Ki values can exhibit variability across different studies due to variations in experimental conditions (e.g., tissue source, radioligand, buffer composition). The data presented are representative values for comparative analysis.[1] Dexbrompheniramine is the dextrorotatory enantiomer of brompheniramine, which is structurally very similar to chlorpheniramine. Therefore, a Ki value in the low nanomolar range would be expected for dexbrompheniramine.

Experimental Protocols

The determination of H1 receptor binding affinity is predominantly achieved through radioligand binding assays. The following protocol provides a detailed methodology for a competitive binding assay using [³H]mepyramine, a commonly used radioligand for the H1 receptor.

Protocol: In Vitro H1 Receptor Competitive Binding Assay

1. Objective:

To determine the in vitro binding affinity (Ki) of dexbrompheniramine for the histamine H1 receptor.

2. Materials and Reagents:

-

Biological Material: Cell membranes prepared from a cell line recombinantly expressing the human H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]mepyramine (also known as [³H]pyrilamine).

-

Test Compound: Dexbrompheniramine.

-

Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., mianserin or unlabeled mepyramine) to determine non-receptor binding.[2][3]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

-

96-well plates.

-

Cell harvester.

-

Scintillation counter.

3. Membrane Preparation:

-

Culture cells expressing the human H1 receptor to confluency.

-

Harvest the cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Homogenize the cell suspension.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).

-

Store membrane aliquots at -80°C.

4. Assay Procedure:

-

Prepare serial dilutions of dexbrompheniramine in the assay buffer. A typical concentration range is 10⁻¹⁰ M to 10⁻⁴ M.[2]

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 25 µL of assay buffer.

-

Non-specific Binding (NSB): 25 µL of a high concentration of a known H1 antagonist (e.g., 10 µM mianserin).[2]

-

Competition Binding: 25 µL of each concentration of the serially diluted dexbrompheniramine.

-

-

Add 25 µL of [³H]mepyramine (final concentration of 1-5 nM) to all wells.[2][3]

-

Add 50 µL of the cell membrane preparation (typically 10-50 µg of protein per well) to all wells.[2]

-

Incubate the plate at 25°C for 2-4 hours with gentle agitation to reach equilibrium.[2]

-

Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[2]

-

Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

5. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the dexbrompheniramine concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of dexbrompheniramine that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

H1 Receptor Signaling Pathway

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[3] Upon activation by histamine, a signaling cascade is initiated, leading to various cellular responses. Dexbrompheniramine, as a competitive antagonist, blocks the binding of histamine to the receptor, thereby inhibiting this pathway.

Caption: H1 Receptor Signaling Pathway and Blockade by Dexbrompheniramine.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in the in vitro radioligand binding assay for determining the H1 receptor affinity of a test compound.

Caption: Workflow for H1 Receptor Radioligand Binding Assay.

References

Preclinical Pharmacokinetic Profile of Dexbrompheniramine Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexbrompheniramine, the pharmacologically active dextrorotatory isomer of brompheniramine, is a first-generation alkylamine antihistamine. It functions as a potent histamine H1 receptor antagonist, providing symptomatic relief for allergic conditions. A thorough understanding of its preclinical pharmacokinetic profile is essential for translational research and clinical development. This guide provides an in-depth summary of the available preclinical data on the absorption, distribution, metabolism, and excretion (ADME) of dexbrompheniramine and its closely related analogs, details common experimental methodologies, and visualizes key pathways. Due to the limited availability of comprehensive preclinical data specifically for dexbrompheniramine, this guide incorporates data from its racemic mixture, brompheniramine, and the structurally similar compound, dexchlorpheniramine, to provide a more complete profile.

Pharmacokinetic Profile

The disposition of dexbrompheniramine in a biological system is governed by its absorption, distribution, metabolism, and excretion. The following sections detail the preclinical findings for each of these processes.

Absorption

First-generation antihistamines are generally well-absorbed after oral administration. Specific preclinical data for dexbrompheniramine is limited, but studies on the closely related dexchlorpheniramine in rats indicate an oral bioavailability of approximately 40.5%.[1]

Distribution

Following absorption, dexbrompheniramine is distributed throughout the body. The extent of its distribution is influenced by its binding to plasma proteins. For the related compound dexchlorpheniramine, plasma protein binding is approximately 38%, with 20% bound to albumin and 23% to alpha-glycoprotein acid.[1]

Metabolism

Excretion

The primary route of elimination for dexbrompheniramine and its metabolites is renal excretion.[1] The biological half-life of dexbrompheniramine has been reported to be approximately 25 hours.[2][5]

Quantitative Pharmacokinetic Parameters

The following table summarizes the available quantitative preclinical pharmacokinetic data for dexbrompheniramine and its analogs.

| Parameter | Value | Species | Compound | Reference |

| Oral Bioavailability | 40.5% | Rat | Dexchlorpheniramine | [1] |

| Total Plasma Protein Binding | 38% | - | Dexchlorpheniramine | [1] |

| Albumin Binding | 20% | - | Dexchlorpheniramine | [1] |

| Alpha-glycoprotein Acid Binding | 23% | - | Dexchlorpheniramine | [1] |

| Biological Half-life | ~25 hours | - | Dexbrompheniramine | [2][5] |

Experimental Protocols

Standard preclinical pharmacokinetic studies are essential for characterizing the ADME properties of a drug candidate. Below are detailed methodologies for key experiments.

In Vivo Pharmacokinetic Study in Rodents

-

Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Animals are housed in controlled conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Dosing: Dexbrompheniramine maleate is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered via oral gavage at a specific dose (e.g., 10 mg/kg). For intravenous administration, the compound is dissolved in saline and administered via the tail vein (e.g., 2 mg/kg).

-

Sample Collection: Blood samples (~0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes. Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes) and stored at -80°C until analysis.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t½).

Plasma Sample Analysis by LC-MS/MS

-

Sample Preparation: A liquid-liquid extraction is typically performed. To 100 µL of plasma, an internal standard (e.g., a structurally similar compound like brompheniramine) is added, followed by an extraction solvent (e.g., diethyl ether-dichloromethane, 80:20, v/v). The mixture is vortexed and centrifuged. The organic layer is transferred and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in the mobile phase for injection.

-

Chromatographic Conditions:

-

Column: A C18 or similar reversed-phase column (e.g., Gemini Phenomenex C8, 5 µm, 50 x 4.6 mm).

-

Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., 2.5 mM ammonium hydroxide) is often used.

-

Flow Rate: Typically around 0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.

-

-

Quantification: A calibration curve is generated using standards of known concentrations in blank plasma to quantify the analyte in the study samples.

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

Dexbrompheniramine exerts its therapeutic effect by acting as an inverse agonist at the histamine H1 receptor. The binding of histamine to the H1 receptor activates a Gq protein, initiating a signaling cascade that leads to the symptoms of an allergic reaction. Dexbrompheniramine binds to the receptor, stabilizing it in an inactive state and blocking the downstream signaling.

Caption: Histamine H1 receptor signaling pathway and the inhibitory action of dexbrompheniramine.

Experimental Workflow for Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study.

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

References

- 1. researchgate.net [researchgate.net]

- 2. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]

- 3. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prediction of human oral plasma concentration-time profiles using preclinical data: comparative evaluation of prediction approaches in early pharmaceutical discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]

Dexbrompheniramine Maleate: A Technical Examination of its Anticholinergic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexbrompheniramine maleate, the pharmacologically active dextrorotatory isomer of brompheniramine, is a first-generation alkylamine antihistamine.[1] While its primary therapeutic action is the competitive antagonism of histamine H1 receptors, dexbrompheniramine also exhibits significant anticholinergic properties.[1] This activity is attributed to its ability to act as an antagonist at muscarinic acetylcholine receptors, contributing to both its therapeutic effects in certain conditions, such as reducing rhinorrhea, and its profile of side effects.[2] Understanding the nuanced interaction of dexbrompheniramine with the various muscarinic receptor subtypes is crucial for drug development, optimizing therapeutic applications, and mitigating adverse effects.

This technical guide provides a comprehensive overview of the anticholinergic properties of this compound, with a focus on its interaction with muscarinic receptors. It includes available quantitative data, detailed experimental protocols for assessing anticholinergic activity, and visualizations of the relevant signaling pathways and experimental workflows.

Muscarinic Receptor Subtypes and Signaling

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that are fundamental to the parasympathetic nervous system and also play a role in the central nervous system. There are five distinct subtypes of muscarinic receptors, designated M1 through M5, each with unique tissue distribution and signaling pathways.[3]

-

M1, M3, and M5 Receptors: These receptors couple through Gq/11 proteins. Upon activation by acetylcholine, they stimulate phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade results in a variety of cellular responses, including smooth muscle contraction, glandular secretion, and neuronal excitation.

-

M2 and M4 Receptors: These receptors couple through Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is associated with inhibitory effects, such as a decrease in heart rate and the inhibition of neurotransmitter release.

Quantitative Analysis of Anticholinergic Activity

The anticholinergic activity of a compound can be quantified through various in vitro and in vivo assays. Key parameters include the inhibition constant (Ki), which represents the binding affinity of the antagonist to the receptor, and the half-maximal inhibitory concentration (IC50) or effective dose (ED50), which measure the functional potency of the antagonist in inhibiting a receptor-mediated response.

Table 1: Muscarinic Receptor Binding and Functional Data for Brompheniramine and Related Compounds

| Compound | Receptor Subtype(s) | Assay Type | Value | Species/Tissue | Reference |

| Brompheniramine | M1, M2, M3, M4, M5 | Radioligand Binding Affinity | Did not discriminate between subtypes; less potent than atropine | Human (recombinant) | [4] |

| Brompheniramine | Muscarinic (unspecified) | Functional Assay (Glandular Secretion) | ED50 = 4.10 µM | Human (nasal mucosa) | [5] |

| Chlorpheniramine | Muscarinic (unspecified) | Functional Assay (Glandular Secretion) | ED50 = 4.63 µM | Human (nasal mucosa) | [5] |

| Atropine | Muscarinic (unspecified) | Functional Assay (Glandular Secretion) | ED50 = 0.25 µM | Human (nasal mucosa) | [5] |

| Dexchlorpheniramine | Muscarinic (unspecified) | Radioligand Binding Affinity | Ki = 20-30 µM | Rat (brain) | [6] |

Note: Dexbrompheniramine is the dextrorotatory isomer of brompheniramine. Data on brompheniramine is presented as a surrogate. ED50 represents the concentration that produces 50% of the maximal inhibitory effect. Ki represents the inhibition constant.

Experimental Protocols

The determination of anticholinergic properties relies on well-established experimental methodologies. Below are detailed protocols for two key in vitro assays.

Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki)

This assay directly measures the affinity of a test compound for a specific muscarinic receptor subtype.

Objective: To determine the inhibition constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell membranes from a stable cell line expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells).

-

Radiolabeled ligand with high affinity for muscarinic receptors (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

This compound stock solution.

-

Non-labeled, high-affinity muscarinic antagonist (e.g., atropine) for determining non-specific binding.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target muscarinic receptor subtype in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Cell membranes + radioligand.

-

Non-specific Binding: Cell membranes + radioligand + excess non-labeled antagonist (e.g., 1 µM atropine).

-

Competitive Binding: Cell membranes + radioligand + varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Inhibition of Cholinergic-Induced Smooth Muscle Contraction

This assay assesses the functional antagonism of a cholinergic response in an isolated tissue preparation.

Objective: To determine the functional potency (e.g., pA2 or IC50) of this compound in inhibiting acetylcholine-induced smooth muscle contraction.

Materials:

-

Isolated tissue preparation containing smooth muscle with muscarinic receptors (e.g., guinea pig ileum or trachea).

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Isometric force transducer and data acquisition system.

-

Acetylcholine (ACh) or another muscarinic agonist (e.g., carbachol).

-

This compound stock solution.

Procedure:

-

Tissue Preparation: Dissect the desired tissue and mount it in the organ bath under a resting tension.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with periodic washing.

-

Control Response: Generate a cumulative concentration-response curve for the muscarinic agonist (e.g., ACh) to establish a baseline response.

-

Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound for a predetermined period (e.g., 30-60 minutes).

-

Test Response: In the presence of this compound, generate a second cumulative concentration-response curve for the muscarinic agonist.

-

Data Analysis:

-

Plot the contractile response as a percentage of the maximum response against the logarithm of the agonist concentration for both curves (with and without dexbrompheniramine).

-

A rightward shift in the concentration-response curve in the presence of dexbrompheniramine indicates competitive antagonism.

-

Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist).

-

From this, the pA2 value can be determined using a Schild plot, which provides a measure of the antagonist's potency. Alternatively, an IC50 value can be determined by measuring the inhibition of the response to a fixed concentration of the agonist by varying concentrations of the antagonist.

-

Visualizations

Signaling Pathway of Muscarinic Receptor Antagonism

Caption: Mechanism of muscarinic receptor antagonism by dexbrompheniramine.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining muscarinic receptor binding affinity.

Conclusion

This compound possesses notable anticholinergic properties mediated by its antagonism of muscarinic acetylcholine receptors. While specific binding affinities for the individual M1-M5 receptor subtypes are not definitively established in publicly available literature, functional assays confirm its anticholinergic activity. The experimental protocols detailed herein provide a framework for the further characterization of dexbrompheniramine and other compounds at muscarinic receptors. A more precise understanding of its interaction with each receptor subtype would be invaluable for refining its clinical use and for the development of future medications with improved selectivity and side-effect profiles.

References

- 1. Dexbrompheniramine | C16H19BrN2 | CID 16960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Affinities of brompheniramine, chlorpheniramine, and terfenadine at the five human muscarinic cholinergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticholinergic properties of brompheniramine, chlorpheniramine, and atropine in human nasal mucosa in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chlorphenamine - Wikipedia [en.wikipedia.org]

Enantioselective Synthesis of Dexbrompheniramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexbrompheniramine, the dextrorotatory (S)-(+)-enantiomer of brompheniramine, is a potent first-generation antihistamine used for the symptomatic relief of allergic conditions.[1][2] Its pharmacological activity resides predominantly in this single enantiomer, making enantioselective synthesis a critical aspect of its production to ensure therapeutic efficacy and minimize potential side effects associated with the distomer. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of dexbrompheniramine, focusing on both classical chiral resolution and modern asymmetric synthesis approaches. Detailed experimental protocols, comparative quantitative data, and workflow visualizations are presented to serve as a comprehensive resource for researchers and professionals in drug development and organic synthesis.

Introduction

Brompheniramine is an alkylamine antihistamine that acts as a histamine H1 receptor antagonist.[1] The chiral center at the carbon atom bearing the pyridyl and bromophenyl groups results in two enantiomers. The S-(+)-enantiomer, dexbrompheniramine, is the pharmacologically active isomer.[3] Consequently, the synthesis of enantiomerically pure dexbrompheniramine is of significant pharmaceutical interest. The primary strategies to achieve this are the separation of a racemic mixture (chiral resolution) and the direct synthesis of the desired enantiomer using stereoselective methods (asymmetric synthesis).

Chiral Resolution of Racemic Brompheniramine

Chiral resolution is a widely employed method for obtaining enantiomerically pure compounds. This approach involves the separation of a racemic mixture by converting the enantiomers into diastereomers with a chiral resolving agent. The resulting diastereomers can then be separated based on their different physical properties, such as solubility.

Resolution using (+)-4-Nitro Tartranilic Acid (PNTA)

A cost-effective and efficient method for the resolution of racemic brompheniramine involves the use of (+)-4-nitro tartranilic acid (PNTA) as a resolving agent.[3] This process selectively forms a diastereomeric salt with dexbrompheniramine, which can be isolated by filtration.

| Parameter | Value | Reference |

| Resolving Agent | (+)-4-Nitro Tartranilic Acid (PNTA) | [3] |

| Yield of PNTA salt of D-Brompheniramine | 82.27% | [3] |

| Melting Point of PNTA salt | 179-181°C | [3] |

| Specific Optical Rotation of PNTA salt | +80° (c=5% in DMF) | [3] |

| Final Yield of Dexbrompheniramine Maleate | 86.7% | [3] |

| Chiral Purity of this compound | 99.5% | [3] |

| Melting Point of this compound | 112.4°C | [3] |

| Specific Optical Rotation of this compound | +37.03° (c=5% in DMF) | [3] |

Step 1: Resolution of DL-Brompheniramine Base [3]

-

Dissolve (+)-4-nitro tartranilic acid (PNTA) (91 g, 0.337 moles) in methanol (1183 ml) with stirring at 60-65°C to obtain a clear solution.

-

Slowly add racemic brompheniramine base (50 g, 0.157 moles) to the solution while maintaining the temperature at 60-65°C.

-

Reflux the reaction mixture for 4-5 hours.

-

Allow the mixture to cool to 58-60°C.

-

Filter the precipitated solid to obtain the PNTA salt of D-Brompheniramine (62 g).

Step 2: Decomposition of the PNTA Salt of Dexbrompheniramine [3]

-

Treat the PNTA salt of D-Brompheniramine (55 g) with concentrated hydrochloric acid (55 ml) in demineralized water (165 ml) under stirring for 4 hours at room temperature.

-

Filter the precipitated solid to recover the PNTA for recycling.

-

Basify the aqueous filtrate with a 50% caustic solution until the pH reaches 9.0-9.5 at room temperature.

-

Extract the basified aqueous layer with o-xylene (2 x 100 ml).

Step 3: Isolation and Purification of Dexbrompheniramine Base [3]

-

Treat the combined o-xylene layers with charcoal.

-

Extract the dexbrompheniramine base from the o-xylene layer into an aqueous layer using a 20% v/v formic acid solution (2 x 30 ml).

-

Basify the aqueous layer with caustic lye to a pH of 9.0-9.5.

-

Extract the dexbrompheniramine base with ethyl acetate.

-

Treat the ethyl acetate layer with charcoal.

-

Distill off the ethyl acetate under vacuum at a temperature below 50°C to obtain the dexbrompheniramine base.

Step 4: Preparation of this compound [3]

-

Dissolve maleic acid (5 g, 0.043 moles) in ethyl acetate (96 ml) with stirring and heat to 50-55°C.

-

Cool the solution to 40-45°C and add the dexbrompheniramine base (16 g, 0.05 moles).

-

Stir the mixture for 2 hours at 40-45°C.

-

Cool the reaction mass to room temperature, then further chill to 10-15°C and stir for 1 hour.

-

Filter the precipitated solid and wash with ethyl acetate (20 ml) to get crude this compound.

Step 5: Purification of this compound [3]

-

Leach the filtered wet cake with ethyl acetate (45 ml) at 0°C for 1 hour.

-

Filter the solid to obtain pure this compound (18 g).

-

Dry the wet solid under vacuum below 50-55°C.

Caption: Workflow for the chiral resolution of brompheniramine using PNTA.

Asymmetric Synthesis

Asymmetric synthesis offers a more direct and potentially more efficient route to enantiomerically pure compounds by creating the desired stereocenter selectively. For dexbrompheniramine, this typically involves the enantioselective reduction of a prochiral ketone precursor or an asymmetric conjugate addition.

Rhodium-Catalyzed Asymmetric Conjugate Addition

A reported method for the asymmetric synthesis of dexbrompheniramine involves the rhodium-catalyzed asymmetric conjugate addition of organoboronic acids to carbonyl-activated alkenyl azaarenes.[4][5] This method has been shown to produce dexbrompheniramine with high yield and enantioselectivity.

| Parameter | Value | Reference |

| Catalyst System | Rhodium-based | [4][5] |

| Yield | Up to 99% | [4] |

| Enantiomeric Excess (ee) | Up to 99% | [4] |

While the specific experimental protocol for dexbrompheniramine via this method is not publicly detailed, the general approach represents a state-of-the-art strategy for accessing chiral azaarenes.

Asymmetric Reduction of a Prochiral Ketone Precursor

A common and powerful strategy for the asymmetric synthesis of chiral alcohols is the enantioselective reduction of a prochiral ketone.[6] For dexbrompheniramine, this would involve the synthesis of the ketone precursor, 2-(4-bromobenzoyl)pyridine, followed by its asymmetric reduction to the corresponding alcohol. Subsequent conversion of the alcohol to the final product would yield dexbrompheniramine. The Corey-Itsuno (CBS) reduction is a well-established method for this type of transformation.[7][8]

This protocol is a representative example of how an asymmetric reduction could be applied to synthesize dexbrompheniramine and is based on general procedures for CBS reductions.

Step 1: Synthesis of the Ketone Precursor The precursor, 2-(4-bromobenzoyl)pyridine, can be synthesized via several standard organic chemistry methods, such as a Friedel-Crafts acylation or the reaction of a Grignard reagent with a pyridine derivative.

Step 2: Asymmetric Reduction of 2-(4-bromobenzoyl)pyridine

-

To a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF) at room temperature, add a solution of borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF, 1.2 eq) dropwise under a nitrogen atmosphere.

-

Stir the mixture for 15 minutes.

-

Cool the mixture to -20°C.

-

Add a solution of 2-(4-bromobenzoyl)pyridine (1.0 eq) in anhydrous THF dropwise over 30 minutes.

-

Stir the reaction mixture at -20°C until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of methanol.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield the chiral alcohol, (S)-1-(4-bromophenyl)-1-(pyridin-2-yl)methanol.

Step 3: Conversion to Dexbrompheniramine The resulting chiral alcohol would then need to be converted to dexbrompheniramine. This typically involves a two-step sequence:

-

Conversion of the alcohol to a leaving group (e.g., a tosylate or a halide).

-

Nucleophilic substitution with dimethylamine to introduce the dimethylaminoethyl side chain.

Caption: A representative workflow for the asymmetric synthesis of dexbrompheniramine.

Conclusion